molecular formula C5H12N2O B3181780 N-Hydroxy-2,2-dimethylpropanimidamide CAS No. 1240301-71-6

N-Hydroxy-2,2-dimethylpropanimidamide

Cat. No.: B3181780
CAS No.: 1240301-71-6
M. Wt: 116.16 g/mol
InChI Key: CVOGFMYWFRFWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of N-Hydroxy Amidines in Modern Chemistry

N-hydroxy amidines, the class of compounds to which N-Hydroxy-2,2-dimethylpropanimidamide belongs, are characterized by a hydroxyl group attached to one of the nitrogen atoms of an amidine functional group. This structural feature imparts unique chemical properties that have garnered considerable attention in various fields of chemistry.

One of the most significant areas of application for N-hydroxy amidines is in medicinal chemistry, where they are often explored as prodrugs. semanticscholar.orgnih.gov The N-hydroxy group can mask the basicity of the amidine function, which is often protonated at physiological pH, thereby improving oral bioavailability. nih.gov Following absorption, these compounds can be metabolized back to the active amidine form. nih.gov

Furthermore, the N-hydroxy amidine moiety is a versatile building block in synthetic organic chemistry. researchgate.net The presence of multiple reactive sites allows for its participation in a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds. researchgate.netresearchgate.net In coordination chemistry, N-hydroxy amidines can act as ligands, forming complexes with various metal ions. The specific coordination modes and the properties of the resulting metal complexes are subjects of ongoing research.

Historical Perspective and Evolution of this compound Research

Detailed historical research focused exclusively on this compound is not extensively documented in publicly available literature. Its investigation is intrinsically linked to the broader exploration of N-hydroxy amidines, which began to gain significant traction in the latter half of the 20th century. Initial studies on N-hydroxy amidines were largely centered on their synthesis and fundamental reactivity.

The specific compound, this compound, also known by its synonym N-hydroxypivalamidine, has the CAS Registry Number 42956-75-2. fishersci.com Its molecular formula is C5H12N2O. fishersci.com While early research into N-hydroxy amidines laid the groundwork, dedicated studies on derivatives with bulky substituents like the tert-butyl group of this compound appear to be a more recent development, likely driven by the quest for compounds with specific steric and electronic properties for applications in areas such as targeted drug delivery and catalysis.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is primarily centered on its potential as a synthetic intermediate and as a ligand in coordination chemistry. The bulky 2,2-dimethylpropyl (neopentyl) group is of particular interest as it can confer specific steric constraints in chemical reactions and coordination spheres.

Emerging areas of research for this compound include its use in the synthesis of novel bioactive molecules and materials. The unique steric and electronic properties imparted by the tert-butyl group may lead to the development of catalysts with enhanced selectivity or stability. Furthermore, its coordination chemistry with various metal ions is an area ripe for exploration, with potential applications in materials science and catalysis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS Registry Number 42956-75-2
Synonyms N-hydroxypivalamidine

Data sourced from available chemical supplier information. fishersci.com

Representative Spectroscopic Data for N-Hydroxy Amidines

While specific, detailed spectroscopic data for this compound is not widely published, the following table provides representative data for the N-hydroxy amidine functional group.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Protons on the carbon and nitrogen atoms of the amidine and hydroxyl groups will show characteristic chemical shifts. The exact values are highly dependent on the solvent and the substitution pattern.
¹³C NMR The carbon atom of the C=N bond will have a characteristic chemical shift in the downfield region.
IR Spectroscopy Characteristic absorption bands for N-H, O-H, C=N, and C-N bonds are expected.

This table represents generalized data for the N-hydroxy amidine class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2,2-dimethylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOGFMYWFRFWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42956-75-2
Record name N'-hydroxy-2,2-dimethylpropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Hydroxy 2,2 Dimethylpropanimidamide and Analogues

Established Synthetic Routes to N-Hydroxy-2,2-dimethylpropanimidamide

The preparation of this compound can be achieved through several well-documented methods, primarily involving the reaction of a nitrile precursor with hydroxylamine (B1172632) or the condensation of a suitable derivative with hydroxylamine.

A predominant and widely utilized method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. nih.gov This approach, first established by Tiemann, involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, typically in an alcoholic solvent with heating. nih.gov For the synthesis of this compound, the corresponding nitrile, 2,2-dimethylpropanenitrile (also known as pivalonitrile), would serve as the starting material.

The general reaction is as follows: (CH₃)₃C-C≡N + NH₂OH → (CH₃)₃C-C(=NOH)NH₂

This method has been shown to be effective for a variety of nitriles, yielding the desired amidoximes in good yields. nih.gov The reaction conditions can be optimized, with some procedures achieving rapid synthesis times of 5-15 minutes. nih.gov

Alternative amidoxime (B1450833) precursor strategies include the use of thioamides, amidine hydrochlorides, and other activated amide derivatives. nih.gov For instance, a secondary amide can be converted to an imidoyl chloride, which then reacts with hydroxylamine. nih.gov However, the direct use of nitriles remains the most common and straightforward approach.

Hydroxylamine condensation represents another key strategy for the formation of the N-hydroxyimidamide moiety. This can involve the reaction of hydroxylamine with various electrophilic carbon species. While the reaction with nitriles is a form of condensation, this subsection focuses on other precursors.

One such approach involves the reaction of hydroxylamine with imidoyl chlorides. These are typically generated in situ from the corresponding secondary amide by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅). nih.gov The resulting imidoyl chloride is then reacted with hydroxylamine to furnish the N-hydroxyimidamide.

Another route proceeds through the formation of an imidoylbenzotriazole from an amide, which can then be displaced by hydroxylamine. nih.gov These methods provide alternative pathways to the target compound, which can be advantageous depending on the availability of starting materials and the desired reaction conditions.

Synthesis of N-Hydroxylated Imidamide Derivatives

The synthesis of analogues of this compound, including chiral derivatives and functionalized scaffolds, is crucial for exploring their structure-activity relationships in various applications.

The development of stereoselective methods for the synthesis of chiral N-hydroxylated imidamide derivatives is an area of significant research interest, particularly for applications in medicinal chemistry. nih.gov Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral substrates.

One approach involves the use of chiral enamides in fluorination reactions to generate chiral α-fluoro-imides. nih.gov While not a direct synthesis of a chiral N-hydroxyimidamide, this methodology highlights the potential for stereoselective functionalization of related structures. The use of chiral oxazolidinone auxiliaries has been shown to provide facial bias in the approach of reagents, leading to high stereoselectivity. nih.gov

Another strategy could involve the enantioselective deprotonation of a prochiral ketone using a chiral lithium amide base, followed by subsequent transformations to build the N-hydroxyimidamide moiety. researchgate.net The design of chiral bidentate amines has been explored to achieve high enantioselectivity in such reactions. researchgate.net

The table below summarizes some approaches to stereoselective synthesis that could be adapted for chiral N-hydroxyimidamide analogues.

Stereoselective Strategy Key Features Potential Application Reference
Chiral Enamide FluorinationUse of chiral enamides to direct stereoselective fluorination.Synthesis of chiral α-fluoro-N-hydroxyimidamide analogues. nih.govnih.gov
Chiral Amide CycloadditionCycloaddition reactions involving reagents from chiral amides.Asymmetric vicinal acylation of olefins to build chiral scaffolds. researchgate.net
Enantioselective DeprotonationUse of chiral lithium amides for enantioselective deprotonation.Creation of a chiral center adjacent to the imidamide group. researchgate.net

Functionalization of the imidamide scaffold allows for the modulation of the compound's physicochemical properties. The presence of the amino group in the amidoxime moiety provides a handle for various chemical transformations, such as N-alkylation and N-acylation. mdpi.com

For instance, Boc-protection of the amino and imino groups is a common strategy in organic synthesis to control reactivity during subsequent synthetic steps. mdpi.com The synthesis of N-substituted amidoximes can also be achieved through a one-pot reaction starting from amides, allowing for the introduction of various substituents on the nitrogen atom. nih.gov This versatility enables the creation of a diverse library of N-hydroxylated imidamide derivatives with tailored properties.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogues, focusing on efficiency, selectivity, and sustainability. ku.dkadelaide.edu.au

These advanced methods include:

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for scalability. unimi.it

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of heterocyclic compounds.

Organocatalysis: The development of metal-free catalytic systems provides a more sustainable and often milder alternative to traditional metal-catalyzed reactions. unimi.it

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of synthetic transformations, offering unique reactivity profiles. unimi.it

These innovative techniques, while not yet specifically reported for the synthesis of this compound, represent the forefront of synthetic methodology and hold great promise for the future development of efficient and selective routes to this class of compounds. ku.dkunito.it

Catalytic Methods in N-Hydroxylation Reactions

Catalytic approaches to the synthesis of N-hydroxyamidoximes, including this compound, have been developed to enhance reaction rates and selectivity. These methods often involve the use of metal or organocatalysts to facilitate the N-hydroxylation step.

One notable approach is the direct one-pot synthesis of N-substituted amidoximes from secondary amides through a dehydrative condensation reaction. This method utilizes a triphenylphosphine-iodine (Ph3P–I2) mediating system. rsc.org A variety of N-aryl and N-alkyl amidoximes can be synthesized under mild conditions with short reaction times using this protocol. rsc.org For the synthesis of this compound, this would involve the reaction of N-substituted-2,2-dimethylpropanamide with hydroxylamine in the presence of the Ph3P–I2 system.

Another significant catalytic strategy involves the hydrogenation of oximes. Iridium-based catalysts have shown considerable promise in the chemoselective asymmetric hydrogenation of oximes to produce chiral hydroxylamines. incatt.nl Specifically, cationic iridium complexes, in the presence of an acid such as trifluoroacetic acid, have been found to effectively catalyze the transfer hydrogenation of oximes to yield N-alkoxy amines and hydroxylamines. rsc.org While this method is highlighted for producing chiral compounds, the underlying catalytic principle can be adapted for the synthesis of non-chiral N-hydroxyamidoximes.

Recent advances have also demonstrated the use of nickel catalysis for the asymmetric reduction of oximes, offering a more earth-abundant metal alternative to iridium. nih.gov These catalytic reductions of oximes represent a valuable pathway for accessing N-hydroxy compounds, although direct application to N-hydroxyamidoxime synthesis from a corresponding precursor would need to be explored.

The following table summarizes key findings in the catalytic synthesis of related N-hydroxy compounds, which could be conceptually applied to the synthesis of this compound.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Ph3P–I2 / Et3NSecondary AmidesN-Substituted AmidoximesOne-pot synthesis, mild conditions, short reaction times. rsc.org
Cationic Iridium Complexes / TFAOximesN-Alkoxy Amines / HydroxylaminesCatalytic transfer hydrogenation, accelerated by acid. rsc.org
Cp*Ir(C,N) Complex / Brønsted AcidOximesChiral HydroxylaminesHigh turnover numbers and enantioselectivity. incatt.nl
Nickel Catalysis / AcidOximesN,O-Disubstituted HydroxylaminesUse of an earth-abundant metal catalyst. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of amidoximes. A significant advancement in this area is the use of water as a solvent for the synthesis of arylamidoximes. tandfonline.com

This optimized green synthesis involves the reaction of a nitrile with hydroxylamine hydrochloride in water, using triethylamine (B128534) as a base. tandfonline.com The reaction proceeds at room temperature and offers several advantages, including good yields, easier work-up procedures, and shorter reaction times compared to conventional methods that often rely on organic solvents. tandfonline.com For the synthesis of this compound, this would involve the reaction of 2,2-dimethylpropanenitrile with hydroxylamine hydrochloride in an aqueous medium.

Another green approach involves the use of natural acids as catalysts for the synthesis of oximes, which are precursors to hydroxylamines. ijprajournal.com While this research focuses on oxime formation, the principle of using biodegradable and readily available catalysts is a cornerstone of green chemistry and could potentially be extended to subsequent reaction steps in the synthesis of N-hydroxyamidoximes.

Ultrasound irradiation has also been explored as a green technique for the synthesis of amidoximes from nitriles and hydroxylamine in a solvent-free manner. nih.gov This method is characterized by short reaction times and high yields. nih.gov

The table below outlines key research findings in the green synthesis of amidoximes, with potential applicability to the synthesis of this compound.

Green Chemistry PrincipleReactantsCatalyst/ConditionsKey Findings
Use of Water as SolventAryl Nitrile, Hydroxylamine HClTriethylamine, Room TemperatureGood yields, easier work-up, short reaction times. tandfonline.com
Solvent-Free ConditionsNitriles, HydroxylamineUltrasonic IrradiationShort reaction times, high yields (70-85%). nih.gov
Use of Natural Acid CatalystsAldehydes/Ketones, HydroxylamineVitis lanata, Mangifera indica aqueous extract, Citrus limetta fruit juiceEnvironmentally friendly synthesis of oxime precursors. ijprajournal.com

These catalytic and green chemistry approaches represent significant strides toward more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues, addressing key challenges in modern organic synthesis.

Chemical Reactivity and Mechanistic Investigations of N Hydroxy 2,2 Dimethylpropanimidamide

Electron Density Distribution and Reaction Sites

The electron density distribution in a molecule is fundamental to understanding its reactivity. In the case of N-Hydroxy-2,2-dimethylpropanimidamide, the molecule contains several key features that would influence its electronic landscape: the hydroxyl (-OH) group, the imine (C=N) bond, and the amino (-NH2) group, all attached to a carbon atom which is also bonded to a bulky tert-butyl group.

The nitrogen and oxygen atoms are highly electronegative, leading to a significant polarization of the N-O and C=N bonds. This would create electron-rich centers on the nitrogen and oxygen atoms, making them potential sites for electrophilic attack. Conversely, the carbon atom of the C=N group would be relatively electron-deficient and thus susceptible to nucleophilic attack. The lone pairs of electrons on the oxygen and nitrogen atoms also contribute to the molecule's nucleophilicity.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to map the precise electron density and electrostatic potential of this compound. Such studies would provide a more quantitative understanding of its reactive sites.

Reaction Pathways and Intermediate Formation

Based on its structure, this compound is expected to exhibit both nucleophilic and electrophilic properties. The lone pairs on the hydroxyl oxygen and the amino nitrogen make the molecule nucleophilic. These sites could react with a variety of electrophiles.

Conversely, the hydrogen atom of the hydroxyl group is acidic and could be abstracted by a base, rendering the oxygen atom even more nucleophilic. The C=N bond could also undergo addition reactions, with the carbon atom acting as the electrophilic center.

The amidoxime (B1450833) functional group is known to undergo both oxidation and reduction. Oxidation can lead to the formation of various products, including nitroso-imines and other nitrogen-containing heterocycles. The specific outcome would depend on the oxidizing agent and reaction conditions.

Reduction of the amidoxime group typically yields amidines. This transformation is a key reaction in the bioactivation of some amidoxime-containing prodrugs. Various reducing agents could potentially effect this transformation in a laboratory setting.

Role as a Reagent or Catalyst in Organic Synthesis

While no specific applications of this compound as a reagent or catalyst have been reported, amidoximes, in general, have found utility in organic synthesis. They can serve as precursors for the synthesis of various nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles. Furthermore, the hydroxyl group of amidoximes can be functionalized, allowing for their use as ligands in coordination chemistry, which can have catalytic applications.

Degradation Mechanisms under Various Environmental Stimuli

The environmental fate of this compound is undocumented. However, potential degradation pathways can be hypothesized based on its functional groups. The molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C=N bond. Photodegradation is also a possibility, where exposure to ultraviolet radiation could lead to the cleavage of bonds within the molecule. The susceptibility to microbial degradation would depend on the presence of microorganisms capable of metabolizing this specific chemical structure.

Computational Chemistry and Theoretical Studies of N Hydroxy 2,2 Dimethylpropanimidamide

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational quantum chemistry provides powerful tools to investigate these properties at the atomic level. For N-Hydroxy-2,2-dimethylpropanimidamide, an analysis of its frontier molecular orbitals and reactivity descriptors offers a theoretical framework for predicting its chemical behavior.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and less stable.

For this compound, density functional theory (DFT) calculations, commonly employing methods like B3LYP with a 6-311++G(d,p) basis set, would be the standard approach to determine the energies of the HOMO and LUMO. Based on typical values for similar N-hydroxy amidines, the predicted energies and the resulting HOMO-LUMO gap are presented in the following table as an illustrative example.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.5
HOMO-LUMO Gap (ΔE)8.0

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors derived from conceptual DFT provide a more nuanced understanding of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

The following table presents hypothetical yet representative values for these global reactivity descriptors for this compound, based on the illustrative HOMO-LUMO energies.

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)-1.5
Electronegativity (χ)2.5
Chemical Hardness (η)4.0
Electrophilicity Index (ω)0.78

Local Reactivity Descriptors , such as Fukui functions , identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms.

fk+: for nucleophilic attack (reactivity towards electron donation).

fk-: for electrophilic attack (reactivity towards electron acceptance).

fk0: for radical attack.

For this compound, one would expect the nitrogen and oxygen atoms of the hydroxy-amidine group to be the primary sites for electrophilic attack, while the carbon atom of the C=N bond would be susceptible to nucleophilic attack.

Conformational Analysis and Tautomerism Studies

This compound can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers).

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N and N-O single bonds would lead to various conformers with different energies. Computational methods can be used to identify the most stable conformer by calculating the potential energy surface as a function of these rotational angles.

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers that differ in the position of a proton and a double bond. N-hydroxy amidines, including this compound, can exhibit tautomerism between the amide oxime form and the imino hydroxylamine (B1172632) form.

Theoretical studies on analogous N-hydroxy amidines have consistently shown that the amide oxime tautomer is significantly more stable than the imino hydroxylamine tautomer. nih.govchemicalbook.com The energy difference is typically in the range of 4-10 kcal/mol. nih.govchemicalbook.com Furthermore, the energy barrier for the interconversion between these tautomers is substantial, often between 33-71 kcal/mol, making the spontaneous conversion at room temperature highly unlikely. nih.govchemicalbook.com However, studies have also indicated that the presence of water molecules can lower this activation barrier, facilitating the tautomerization process through a solvent-assisted mechanism. nih.govchemicalbook.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

Vibrational Spectroscopy Simulations (FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, the simulated FTIR spectrum would be expected to show characteristic vibrational modes for the O-H, N-H, C=N, and C-N bonds. The table below provides a list of predicted key vibrational frequencies.

Vibrational ModePredicted Frequency (cm-1)Functional Group
O-H stretch3400 - 3200Hydroxy group
N-H stretch3300 - 3100Amine group
C=N stretch1680 - 1640Imine group
N-H bend1650 - 1580Amine group
C-N stretch1350 - 1250Amine/Imine group
C-(CH3)3 rock/bend1250 - 1100tert-Butyl group

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei.

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in different chemical environments. The protons of the tert-butyl group would appear as a singlet in the upfield region of the ¹H NMR spectrum. The protons of the N-H and O-H groups would be expected to be broad and their chemical shifts can be sensitive to solvent and concentration. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and the carbon of the C=N bond would show characteristic signals. The following table presents illustrative predicted chemical shifts.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
-C(CH3)3~1.2~27
-C(CH3)3-~35
C=N-~160
-NH2~5.0 - 6.0 (broad)-
-OH~8.0 - 9.0 (broad)-

Reaction Mechanism Elucidation via Transition State Theory

The elucidation of reaction mechanisms for chemical compounds, including this compound, is a pivotal area of computational chemistry. Transition State Theory (TST) serves as a fundamental framework for understanding and quantifying the energetic and geometric changes that occur as reactants transform into products. Through computational methods, researchers can model the potential energy surface of a reaction, identifying the stable reactant and product states, as well as the high-energy transition state that connects them.

At the core of this analysis is the location and characterization of the transition state, which is a first-order saddle point on the potential energy surface. This transient molecular entity represents the highest energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate, a principle that is fundamental to predicting reaction feasibility and kinetics. researchgate.net

Computational techniques, such as Density Functional Theory (DFT) and ab initio methods, are employed to perform these calculations. researchgate.net For instance, in studies of similar compounds, calculations at levels like CCSD(T)/6-311+G(2df,2p)//MP2/6-31G(d) have been used to predict activation free energy barriers. researchgate.net The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactants to products.

The insights gained from these computational studies are invaluable for understanding reaction pathways. For example, theoretical studies can help to distinguish between different possible mechanisms, such as stepwise versus concerted pathways, or to understand the role of catalysts in lowering the activation energy.

Parameter Reactant (this compound) Transition State Product
Total Energy (kcal/mol) 048.7 researchgate.net-27.0 researchgate.net
Zero-Point Energy (kcal/mol) 407.9 researchgate.netVariesVaries
Imaginary Frequency (cm⁻¹) None-250 (example value)None
Key Bond Length (Å) C-N: 1.35 (example value)C-N: 1.45 (example value)C-N: 1.55 (example value)
Key Bond Angle (°) C-N-O: 110 (example value)C-N-O: 100 (example value)C-N-O: 90 (example value)

Note: The data in this table is illustrative and based on findings for analogous compounds or are hypothetical examples to demonstrate the concepts of a computational study. Specific values for this compound would require a dedicated computational investigation.

The analysis of the transition state structure, including bond lengths and angles, provides a detailed picture of the molecular geometry at the peak of the energy barrier. This information is crucial for understanding how bonds are broken and formed during the reaction. Furthermore, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the transition state structure, offering deeper insights into the electronic factors that govern the reaction.

Coordination Chemistry and Metal Ion Interactions of N Hydroxy 2,2 Dimethylpropanimidamide

Chelation Properties with Various Metal Ions

N-Hydroxy-2,2-dimethylpropanimidamide is expected to function as a bidentate chelating ligand, coordinating to a metal ion through the oxygen atom of the hydroxylamino group and one of the nitrogen atoms of the imidamide group. This arrangement would form a stable five-membered ring with the metal center, a common and favorable conformation in coordination chemistry. The bulky tert-butyl group (2,2-dimethylpropyl) attached to the imidamide carbon would likely influence the steric environment around the metal's coordination sphere.

The chelation is anticipated to be most effective with hard and borderline metal ions, according to Hard and Soft Acid and Base (HSAB) theory. The oxygen and nitrogen donor atoms are considered hard bases, and would therefore form strong coordinate bonds with hard acid metal ions such as Fe(III), Al(III), Ga(III), and Cr(III), as well as borderline divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II). The interaction with soft metal ions like Hg(II) or Pd(II) is expected to be weaker.

The chelation process is pH-dependent. Deprotonation of the N-hydroxy group is generally required for the ligand to coordinate effectively. Therefore, in acidic solutions, the ligand will be protonated and less likely to form stable complexes. As the pH increases, deprotonation occurs, enhancing the ligand's chelating ability. This behavior is characteristic of hydroxamic acids and related compounds.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the metal salt and the ligand, with alcohols or aqueous-alcoholic mixtures being common choices. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the coordination number and oxidation state of the metal ion, as well as the reaction conditions. It is plausible that 1:1, 1:2, and 1:3 metal-to-ligand complexes could be formed.

For instance, with a hexacoordinate metal ion like Fe(III), a stable tris-chelate complex, [Fe(L)₃], where L represents the deprotonated this compound ligand, could be anticipated. For square-planar or tetrahedral metal ions like Cu(II) or Zn(II), a bis-chelate complex, [M(L)₂], would be more likely.

Structural characterization of these hypothetical complexes would rely on a suite of analytical techniques:

X-ray Crystallography: This would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. It would confirm the bidentate coordination mode of the ligand.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes and thus the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds upon coordination would provide evidence of ligand binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy could elucidate the structure of the complex in solution.

Mass Spectrometry: This would help in determining the molecular weight of the complex and confirming its composition.

Stability Constants and Thermodynamic Considerations of Complexes

The stability of metal complexes with this compound in solution is quantified by their stability constants (log K) or formation constants (log β). While no experimentally determined stability constants for this specific ligand are readily available, we can infer its potential behavior from related compounds. For instance, pivalic acid (2,2-dimethylpropanoic acid), which shares the bulky tert-butyl group, forms complexes with various metal ions. The stability of these complexes provides a point of reference, although the electronic and structural differences between a carboxylate and an N-hydroxyimidamide group will lead to different stability values.

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), could be determined using techniques like isothermal titration calorimetry (ITC). The formation of chelate complexes is often entropically favored due to the release of solvent molecules from the metal's coordination sphere.

Table 1: Hypothetical Stability Constants (log K₁) for Metal Complexes of this compound Based on Analogous Ligands

Metal IonExpected log K₁ Range
Fe(III)High (>10)
Al(III)High (>9)
Cu(II)Moderate to High (7-9)
Ni(II)Moderate (5-7)
Zn(II)Moderate (5-7)
Co(II)Moderate (4-6)
Mn(II)Low to Moderate (3-5)

Note: These values are hypothetical and are intended to illustrate the expected trends based on the principles of coordination chemistry and data for similar ligands. Actual experimental values may differ.

Spectroscopic Analysis of Ligand-Metal Interactions

Spectroscopic techniques are invaluable for probing the interaction between this compound and metal ions.

UV-Visible (UV-Vis) Spectroscopy: Coordination of the ligand to a metal ion, particularly a transition metal, would likely result in the appearance of new absorption bands in the visible region of the spectrum. These bands arise from d-d electronic transitions within the metal's d-orbitals, which are influenced by the ligand field. The position and intensity of these bands can provide information about the coordination geometry. Charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (or vice versa), may also be observed.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is a powerful tool for confirming coordination. The stretching frequency of the C=N bond is expected to shift upon complexation, typically to a lower wavenumber, due to the donation of electron density from the nitrogen to the metal. Similarly, the N-O stretching vibration would also be affected. The disappearance or shifting of the O-H stretching band would indicate deprotonation and coordination of the hydroxylamino group.

Table 2: Expected IR Spectral Shifts Upon Complexation of this compound

Functional GroupTypical Wavenumber (Free Ligand)Expected Shift Upon Complexation
O-H stretch~3200-3400 cm⁻¹Disappears or broadens significantly
C=N stretch~1640-1680 cm⁻¹Shifts to lower frequency
N-O stretch~900-950 cm⁻¹Shifts to higher or lower frequency

Note: These are generalized ranges and expected shifts. Actual values will depend on the specific metal ion and the structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II) or Mn(II), EPR spectroscopy can provide detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination sphere.

Structure Activity Relationship Sar and Rational Design of N Hydroxy 2,2 Dimethylpropanimidamide Derivatives

Systematic Structural Modifications and Their Impact on Activity (e.g., enzyme inhibition)

Systematic modifications to the N-Hydroxy-2,2-dimethylpropanimidamide scaffold would likely involve several key areas:

The Pivaloyl Group (2,2-dimethylpropyl): The bulky tert-butyl group significantly influences the compound's steric profile. Modifications here could involve replacing it with smaller alkyl groups, cyclic moieties, or aromatic rings to probe the size and nature of the enzyme's binding pocket. The impact of these changes on inhibitory activity would provide crucial information about the spatial requirements of the target enzyme.

The Imidamide Core: Altering the core structure, for instance by introducing substituents on the nitrogen atoms or modifying the carbon-nitrogen bond characteristics, could modulate the compound's electronic properties and hydrogen bonding capabilities.

The N-Hydroxy Group: This is a critical functional group, and its modification or replacement would be a key aspect of SAR studies.

The following table illustrates hypothetical modifications and their potential impact on enzyme inhibition, based on general principles of medicinal chemistry and findings for related amidine inhibitors. nih.goveurekaselect.com

Modification on this compound Scaffold Rationale Predicted Impact on Enzyme Inhibition
Replacement of tert-butyl with smaller alkyl groups (e.g., methyl, ethyl)To investigate steric tolerance in the binding pocket.May increase or decrease activity depending on the pocket size.
Replacement of tert-butyl with a phenyl ringTo introduce potential pi-stacking interactions.Could enhance binding affinity if a hydrophobic pocket is present.
Substitution on the phenyl ring (if added)To probe electronic and steric effects further.Electron-donating or withdrawing groups can alter binding.
N-alkylation of the imidamide nitrogenTo explore the role of hydrogen bond donors.Likely to decrease activity if the NH is a key H-bond donor.

Influence of the N-Hydroxylation on Molecular Properties Relevant to Activity

The N-hydroxy group is a key feature of this compound and its analogs, known as amidoximes. This functional group significantly influences the molecule's physicochemical properties, which are directly relevant to its biological activity.

N-hydroxylation reduces the basicity of the amidine group. nih.gov Strongly basic amidines are typically protonated at physiological pH, making them highly hydrophilic and poorly absorbed from the gastrointestinal tract. The introduction of the oxygen atom in the N-hydroxy derivative lessens this basicity, which can improve oral bioavailability. nih.gov This makes N-hydroxy-amidines valuable as potential prodrugs for their more basic amidine counterparts, as they can be absorbed and then reduced in vivo to the active form. nih.gov

Furthermore, the N-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with enzyme active sites. nih.gov The stereoelectronic effects of the N-hydroxy group can also influence the conformation of the molecule, favoring a trans-conformation that may be optimal for fitting into specific enzyme binding sites and participating in intermolecular hydrogen bonding to stabilize complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel derivatives. While no specific QSAR models for this compound have been reported, the principles can be applied based on studies of other N-hydroxy compounds. nih.govacs.org

A typical QSAR study for this compound derivatives would involve:

Data Set Generation: Synthesizing a series of derivatives with diverse structural modifications.

Biological Testing: Measuring the enzyme inhibitory activity (e.g., IC50 values) for each compound.

Descriptor Calculation: Computing various molecular descriptors for each derivative, such as steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression or more advanced machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov

The resulting QSAR model could be represented by an equation similar to this hypothetical example:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where:

log(1/IC50) represents the biological activity.

logP is the hydrophobicity parameter.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

c1, c2, c3 are the coefficients determined by the regression analysis.

Such a model would be invaluable for predicting the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds.

Computational Design of Novel N-Hydroxy Imidamide Scaffolds

Computational methods are instrumental in the de novo design of novel enzyme inhibitors. nih.gov For this compound derivatives, a structure-based drug design approach could be employed if the three-dimensional structure of the target enzyme is known.

The process would typically involve:

Target Identification and Validation: Identifying the enzyme to be inhibited.

Active Site Analysis: Characterizing the shape, size, and chemical nature of the enzyme's active site.

Docking Studies: Computationally placing this compound and its virtual derivatives into the active site to predict their binding orientation and affinity. nih.gov This allows for the prioritization of compounds for synthesis.

Scaffold Hopping: Replacing the pivalimidamide core with other chemical scaffolds that maintain the key binding interactions, potentially leading to novel intellectual property and improved properties.

The following table outlines a hypothetical computational workflow for designing novel inhibitors based on the this compound scaffold.

Computational Step Description Objective
Homology Modeling If the target enzyme structure is unknown, a model is built based on the structure of a related protein.To obtain a 3D structure for docking studies.
Virtual Screening A large library of virtual compounds is docked into the active site of the target enzyme.To identify potential new hits with diverse chemical structures.
Lead Optimization The most promising hits are computationally modified to improve their binding affinity and other drug-like properties.To design more potent and selective inhibitors.
Molecular Dynamics Simulations The stability of the enzyme-inhibitor complex is simulated over time.To validate the predicted binding mode and assess the flexibility of the complex.

Through the iterative cycle of design, synthesis, and testing, guided by these computational and SAR principles, novel and effective enzyme inhibitors based on the this compound scaffold can be developed.

Advanced Analytical Methodologies for N Hydroxy 2,2 Dimethylpropanimidamide Research

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of N-Hydroxy-2,2-dimethylpropanimidamide. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the molecular framework and elemental composition.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While specific 2D NMR data for this compound is not extensively reported in publicly available literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be standard practice for its structural confirmation. These experiments would reveal proton-proton and proton-carbon correlations within the molecule, confirming the connectivity of the t-butyl group, the imidamide functional group, and the hydroxyl proton. For instance, a COSY spectrum would show correlations between protons on adjacent carbons, while HSQC and HMBC would link the protons to their directly attached and long-range coupled carbon atoms, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental formula with a high degree of confidence. For this compound (C5H12N2O), the expected exact mass would be used to confirm its identity. Fragmentation patterns observed in the HRMS spectrum would further corroborate the proposed structure by showing the loss of specific neutral fragments.

Spectroscopic Data (Predicted) Information Obtained
¹H NMR Chemical shifts and coupling constants for t-butyl protons, NH₂ protons, and OH proton.
¹³C NMR Chemical shifts for the quaternary carbon and methyl carbons of the t-butyl group, and the imidamide carbon.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons, confirming the molecular structure.
HRMS Exact mass measurement to confirm the elemental formula (C₅H₁₂N₂O) and fragmentation analysis to support the structure.

Chromatographic Separation and Characterization (e.g., Preparative HPLC, LC-MS)

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its suitability for subsequent reactions or studies.

Preparative High-Performance Liquid Chromatography (Preparative HPLC): Preparative HPLC is a powerful tool for purifying this compound from crude reaction mixtures. interchim.comardena.com The method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By collecting the fraction corresponding to the main peak, a highly purified sample of the compound can be obtained.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the characterization of this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each eluting peak, confirming the identity of the target compound and any byproducts. In patent literature describing the synthesis of more complex molecules, this compound is used as a reagent, and the resulting products are often analyzed and purified using techniques like flash chromatography and preparative LC/MS. csic.esresearchgate.net

Chromatographic Method Application in this compound Research
Preparative HPLC Isolation and purification of the compound to a high degree of purity.
LC-MS Confirmation of molecular weight and purity analysis of the synthesized compound.

X-ray Crystallography for Solid-State Structural Elucidation

Advanced Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound (C₅H₁₂N₂O), the theoretical elemental composition is approximately:

Element Theoretical Percentage
Carbon (C)51.69%
Hydrogen (H)10.41%
Nitrogen (N)24.12%
Oxygen (O)13.78%

Experimental values obtained from combustion analysis should be in close agreement with these theoretical percentages to confirm the purity of the sample. Purity assessment is further corroborated by the combination of chromatographic (HPLC) and spectroscopic (NMR, MS) data, which can detect and quantify the presence of any impurities.

Future Research Directions and Potential Scientific Impact

Exploration of N-Hydroxy-2,2-dimethylpropanimidamide in Novel Catalytic Systems

The inherent electronic and structural characteristics of this compound make it a compelling candidate for exploration in the development of novel catalytic systems. The presence of both a Lewis basic imine nitrogen and a potentially coordinating N-hydroxy group suggests its utility as a versatile ligand for a variety of metal centers.

Future research could focus on the synthesis and characterization of coordination complexes of this compound with transition metals such as copper, palladium, and rhodium. The steric bulk provided by the 2,2-dimethylpropyl (neopentyl) group could be instrumental in creating specific catalytic pockets, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, and oxidation. The N-hydroxy group could also participate directly in catalytic cycles, for instance, through proton-coupled electron transfer processes.

Detailed mechanistic studies, employing techniques like in-situ spectroscopy and computational modeling, would be crucial to unravel the role of the ligand in stabilizing catalytic intermediates and influencing reaction pathways. The development of chiral variants of this ligand could also open doors to asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Integration into Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, stands to benefit from the integration of this compound. The molecule possesses key features for directed self-assembly: a hydrogen bond donor (N-OH) and acceptor (C=N), and van der Waals interactions from its alkyl groups.

Researchers can investigate the self-assembly behavior of this compound in various solvents and on different surfaces. Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could reveal the formation of ordered nanostructures like wires, ribbons, or two-dimensional networks. nih.govnih.govmdpi.com The interplay between hydrogen bonding and the steric influence of the neopentyl group could lead to unique and predictable packing motifs.

Furthermore, this compound could serve as a building block for more complex supramolecular architectures. By functionalizing the molecule with other recognition motifs, it could be incorporated into multicomponent systems, leading to the formation of functional gels, liquid crystals, or porous materials with applications in sensing, separation, and guest encapsulation. chemrxiv.org

Development of this compound as a Scaffold for Functional Materials

The unique combination of functional groups in this compound makes it an attractive scaffold for the design of novel functional materials, including those with applications in optoelectronics and as precursors for porous materials like zeolites.

In the realm of optoelectronics, the imidamide core could be extended with conjugated aromatic systems to create new organic semiconductors or light-emitting materials. The N-hydroxy group offers a convenient handle for further chemical modification, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels. The steric bulk of the neopentyl group might also be leveraged to control intermolecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2,2-dimethylpropanimidamide, and how is purity validated?

  • Methodological Answer : Synthesis typically involves coupling reactions using hydroxamic acid precursors. For example, analogous compounds like RIPA 56 (N-Hydroxy-2,2-dimethyl-N-(phenylmethyl)butanamide) are synthesized via carbodiimide-mediated coupling, followed by purification via column chromatography . Purity validation employs HPLC (≥98% purity threshold) and spectroscopic techniques (NMR, IR) to confirm structural integrity . Researchers should cross-reference retention times and spectral peaks with known standards to avoid impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) hazard codes. Use PPE including nitrile gloves, lab coats, and fume hoods. Emergency protocols require immediate eye rinsing with water (P305+P351) and medical consultation if exposure occurs . Store in airtight containers under inert gas to prevent degradation .

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 3–9) conditions. Monitor decomposition via HPLC-MS to identify breakdown products. For example, RIPK1 inhibitors like RIPA 56 are tested for metabolic stability in liver microsomes to ensure activity retention in biological systems .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s enzyme inhibition?

  • Methodological Answer : Structural analogs (e.g., RIPA 56) inhibit RIPK1 kinase via competitive binding to the ATP-binding pocket, confirmed by X-ray crystallography and enzymatic assays (EC₅₀ = 13 nM) . For related N-hydroxy compounds, mitochondrial enzyme inhibition (e.g., B-type MAO) is evaluated using spectrophotometric assays measuring substrate depletion rates . Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from model specificity (e.g., gender differences in 2-AAF-induced enzyme inhibition ) or batch-to-batch purity variations. Mitigate by validating assays with positive controls (e.g., commercial RIPK1 inhibitors ) and repeating experiments across independent labs. Statistical meta-analysis of EC₅₀ values and effect sizes can identify outliers .

Q. What in vivo methodologies are used to evaluate the therapeutic potential of this compound derivatives?

  • Methodological Answer : Preclinical studies employ murine models of systemic inflammatory response syndrome (SIRS) or necroptosis. For example, oral administration of RIPA 56 (10 mg/kg) reduces TNFα-induced mortality, with efficacy assessed via histopathology and cytokine profiling (ELISA) . Pharmacokinetic parameters (Cmax, T½) are quantified using LC-MS/MS to confirm bioavailability .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to calculate electronic properties (e.g., HOMO-LUMO gaps) linked to inhibitory potency. Molecular docking (AutoDock Vina) simulates binding affinities to target enzymes like RIPK1, validated by correlating docking scores with experimental IC₅₀ values .

Data Analysis and Validation

Q. What strategies ensure reproducibility in assays involving this compound?

  • Methodological Answer : Standardize protocols using reference compounds (e.g., RIPA 56 for necroptosis assays ). Implement blinded data analysis and triplicate sampling to reduce bias. For enzyme kinetics, report Km and Vmax with standard deviations from ≥3 independent replicates .

Q. How are gender-specific responses to this compound addressed in experimental design?

  • Methodological Answer : Studies on 2-AAF analogs show male-specific inhibition of mitochondrial enzymes, necessitating gender-balanced cohorts. Use ANOVA with post-hoc tests to identify sex-dependent variances and adjust dosing regimens accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2,2-dimethylpropanimidamide
Reactant of Route 2
N-Hydroxy-2,2-dimethylpropanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.